molecular formula C25H18ClN3O2S B2433178 4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 392254-49-8

4-benzoyl-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2433178
CAS No.: 392254-49-8
M. Wt: 459.95
InChI Key: QZMKIOPYTSVMIO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

The molecular structure of a compound is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within the molecule and the chemical bonds that hold them together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under different conditions. Techniques such as NMR and IR spectroscopy can be used to monitor these reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties can be determined through a variety of laboratory experiments .

Scientific Research Applications

Synthesis and Characterization

  • The compound is used as a precursor for synthesizing various heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole, among others. These synthesized compounds have been evaluated for their antimicrobial activities (Elmagd et al., 2017).
  • Another study focused on the synthesis of benzenesulfonamide derivatives, including chlorinated compounds, which exhibited significant in vitro antitumor activity against certain cell lines (Fahim & Shalaby, 2019).

Polymer Applications

  • Derivatives of the compound have been used to synthesize a new series of polyamides and polyimides, demonstrating potential in the development of heat-resistant resins (Mikroyannidis, 1997).

Antibacterial Activities

  • Various derivatives synthesized from the compound have shown notable antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici et al., 2007).

Structural Studies

  • The compound has been studied for its molecular structure and properties, such as harmonic vibrational frequencies and chemical shifts, through techniques like NMR and X-ray diffraction (Holzer et al., 2003).

Anticancer Evaluation

  • Some derivatives have shown promising anticancer activities against various cancer cell lines, providing a potential pathway for developing new anticancer agents (Ravinaik et al., 2021).

Antiviral Properties

  • Novel benzamide-based derivatives have been synthesized and tested for their anti-influenza A virus activities, showing significant antiviral activities against bird flu influenza (Hebishy et al., 2020).

Mechanism of Action

In the context of pharmacology, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors or enzymes, disrupting cellular processes, or a variety of other actions .

Future Directions

Future directions could involve further optimization of the compound’s synthesis, more detailed studies of its properties, or investigation of its potential uses. This could include testing its activity against various diseases, exploring its potential industrial applications, or developing new materials based on its structure .

Properties

IUPAC Name

4-benzoyl-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZMKIOPYTSVMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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